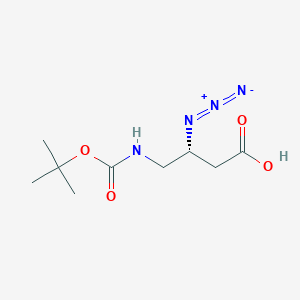

N3-L-Dbu(Boc)-OH

Description

Contextualizing Azido-Functionalized Amino Acids in Chemical and Synthetic Biology

Azido-functionalized amino acids are powerful tools in chemical and synthetic biology because they enable the selective modification of proteins and peptides. rsc.org The azide (B81097) group is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

The most prominent applications of azido-functionalized amino acids are:

Click Chemistry: This refers to a group of reactions that are rapid, selective, and high-yielding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark click reaction where an azide reacts with a terminal alkyne to form a stable triazole linkage. peptide.comresearchgate.net This allows for the precise attachment of molecules like fluorescent dyes, imaging agents, or drug payloads to a peptide or protein at the site of the azido (B1232118) amino acid. peptide.comcambridge.org A strain-promoted version (SPAAC) eliminates the need for a potentially toxic copper catalyst, making it even more suitable for live-cell applications. medchemexpress.comnih.gov

Staudinger Ligation: An earlier bioorthogonal reaction where an azide reacts with a specifically engineered phosphine (B1218219) to form a stable amide bond. cam.ac.ukcambridge.org

Masked Amino Function: The azide group can also serve as a protected form of an amine. iris-biotech.deiris-biotech.de It can be reduced to a primary amine under mild conditions, providing another route for chemical modification or for creating specific peptide structures. iris-biotech.dethieme-connect.com

By incorporating azido amino acids, researchers can construct complex biomolecules, study protein interactions, develop targeted drug delivery systems, and create novel biomaterials. chemimpex.comresearchgate.net

Significance of N3-L-Dbu(Boc)-OH in Advanced Synthetic Methodologies

The specific structure of this compound makes it particularly significant for several advanced synthetic methods:

Peptide Synthesis and Modification: As a protected amino acid, it can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.dechemimpex.com Once the peptide is synthesized, the azide group on the Dbu residue acts as a specific site for conjugation. This allows for the creation of peptide-based drugs, diagnostic agents, and research tools with precisely controlled structures. medchemexpress.comchemimpex.com

Bioconjugation: The azido group is a versatile handle for bioconjugation, enabling the attachment of peptides to other molecules or surfaces. chemimpex.comchemimpex.com This is crucial for developing targeted therapies, where a peptide might guide a drug to a specific cell type, or for creating biosensors where a peptide is attached to a signaling molecule. chemimpex.com

Peptide Cyclization and Stapling: The azide group can be reacted with an alkyne-containing amino acid within the same peptide chain to create a cyclic or "stapled" peptide. peptide.com This can lock the peptide into a specific conformation, often increasing its stability, binding affinity, and ability to penetrate cells. peptide.com This strategy has been used to create more potent antimicrobial peptides and to stabilize helical peptide structures. peptide.com

Historical Development and Evolution of its Applications in Peptide Chemistry and Bioconjugation

The use of azides in chemistry dates back over a century, but their application in the complex environment of biology is a more recent development. The concept of "bioorthogonal chemistry," first articulated in the early 2000s, provided the framework for using chemically unique groups like azides for selective labeling in living systems. nih.gov

The development of azido-functionalized amino acids was a critical step in realizing this concept. Early work focused on synthesizing various azido amino acids and demonstrating their compatibility with peptide synthesis. thieme-connect.com The introduction of the Staudinger ligation by Bertozzi and coworkers in 2000 provided the first major bioorthogonal reaction involving azides for cell surface modification. cambridge.org

The subsequent popularization of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal marked a turning point. peptide.comresearchgate.net This "click" reaction's efficiency and reliability made the azide-alkyne pairing the go-to method for bioconjugation. peptide.com this compound and similar building blocks became essential reagents, allowing chemists to easily install the azide handle into peptides. iris-biotech.de

Initially, applications focused on labeling proteins with fluorescent probes for imaging. researchgate.net Over time, the applications have evolved and expanded significantly. Researchers now use this compound and other azido amino acids to create sophisticated antibody-drug conjugates (ADCs), develop peptide-based macrocycles as potential therapeutics, and construct novel biomaterials. medchemexpress.comthieme-connect.com The continuous refinement of synthetic methods and the growing understanding of peptide and protein function ensure that this compound will remain a key component in the toolkit of chemical biologists and medicinal chemists.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Nγ-azido-Nα-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid | This compound |

| L-2,4-diaminobutyric acid | L-Dbu |

| tert-butyloxycarbonyl | Boc |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | Fmoc-L-Dab(Aloc)-OH |

| (S)-2,4-diaminobutanoic acid | L-2,4-diaminobutyric acid |

| N-alpha-Fmoc-N-gamma-Alloc-L-2,4-diaminobutyric acid | Fmoc-Dab(Alloc)-OH |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-diaminobutyric acid hydrochloride | FMOC-DAB-OH HCL |

| (R)-3-Azido-4-((t-butyloxycarbonyl)amino)butanoic acid | N3-Dbu(Boc)-OH (R) |

| N-alpha-(tert-Butyloxycarbonyl)-L-2,4-diaminobutyric acid | Boc-L-Dbu(Boc)-OH |

| (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid | Fmoc-L-Dbu(N3)-OH |

| N-alpha-acetyl-N-gamma-Boc-L-2,4-diaminobutyric acid | Ac-L-Dab(Boc)-OH |

| N-delta-azido-N-alpha-(tert-butoxycarbonyl)-D-ornithine | N3-D-Orn(Boc)-OH |

| (S)-3-amino-4-azidobutanoic acid | H-L-Dbu(N3)-OH |

| N-epsilon-azido-N-alpha-(tert-butoxycarbonyl)-D-lysine | N3-D-Lys(Boc)-OH |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-L-alpha,gamma-diaminobutyric acid | Fmoc-(N-gamma-4-methyltrityl)-L-alpha,gamma-diaminobutyric acid |

| N-(benzyloxycarbonyl)-L-beta-azido-alpha,beta-diaminopropionic acid | Z-L-Dbu(N3)-OH |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVRORHDYNPGX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N3 L Dbu Boc Oh and Its Derivatives

Classical and Contemporary Approaches to Amino Acid Synthesis with Azide (B81097) Introduction

The introduction of an azide moiety onto an amino acid scaffold is a key transformation that provides a versatile chemical handle for subsequent modifications, such as "click chemistry" reactions.

A common and direct route to N3-L-Dbu(Boc)-OH involves the modification of a pre-existing amino acid precursor, such as L-2,4-diaminobutyric acid (L-Dbu) or a derivative thereof. sigmaaldrich.comnih.gov A typical strategy begins with a suitably protected L-amino acid where the side-chain primary amine is either free or can be unmasked. More commonly, a precursor with a good leaving group on the side chain is used. For instance, a hydroxyl group on a precursor can be converted to a mesylate or tosylate, which is then displaced by an azide nucleophile, such as sodium azide (NaN3).

An Ullman-type coupling reaction represents another direct azidation method. This approach, often catalyzed by copper(I), facilitates the coupling of a side-chain halide (e.g., an iodo group) with an azide source. nih.gov While effective, this method requires careful optimization of ligands and reaction conditions to achieve high yields and avoid side reactions. nih.gov These direct azidation methods are advantageous as they often start from readily available and stereochemically defined amino acid precursors.

Convergent synthesis offers an alternative approach where the final molecule is assembled from smaller, independently synthesized fragments. scholarsresearchlibrary.com In the context of this compound, this could involve synthesizing a C4 carbon chain that already contains the azide functionality and then constructing the amino acid portion onto this scaffold. For example, a synthesis might start with an azido-alcohol, which is then oxidized to an aldehyde and subjected to a Strecker synthesis or other asymmetric amination methods to install the α-amino and carboxyl groups.

Linear synthesis builds the molecule in a step-by-step fashion from a simple starting material. A route could begin with a protected glutamic acid derivative, where the side-chain carboxylic acid is converted into the azido (B1232118) group through a multi-step sequence, such as a Curtius or Hofmann rearrangement, followed by azidation. Historical syntheses of 2,4-diaminobutyric acid have utilized precursors like glutamic acid or asparagine, which could be adapted for azide introduction. oregonstate.edu These precursor-based routes can be lengthy but offer flexibility in introducing various functionalities. nih.govacs.orgresearchgate.net

Protecting Group Strategies in the Synthesis of this compound

The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions and ensure that chemical modifications occur at the desired positions. biosynth.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. wikipedia.orgchemistrysteps.com Its primary role is to mask the nucleophilicity and basicity of the α-amine, preventing it from participating in reactions intended for the side chain or the C-terminal carboxyl group, such as peptide bond formation. nih.gov

The Boc group is characterized by its stability to a wide range of chemical conditions, including basic and nucleophilic reagents, but it can be readily removed under moderately acidic conditions. organic-chemistry.org This cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide, regenerating the free amine. chemistrysteps.com This specific lability makes the Boc group an excellent choice for α-amino protection in multi-step syntheses. nih.gov

Table 1: Properties of the Boc Protecting Group

| Property | Description | Typical Reagents for Introduction | Typical Reagents for Cleavage |

|---|---|---|---|

| Chemical Nature | Carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Stability | Stable to most bases, nucleophiles, and catalytic hydrogenation. chemistrysteps.comorganic-chemistry.org | ||

| Lability | Labile to strong acids. wikipedia.org |

| Function | Prevents polymerization and side reactions at the α-amino group during synthesis. peptide.com | | |

Orthogonal protection is a crucial strategy in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. fiveable.meiris-biotech.de This is particularly important when different functional groups within the same molecule need to be addressed independently. In the synthesis and application of N3-L-Dbu derivatives, the Boc group is often paired with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.compeptide.com

This Boc/Fmoc pairing is a classic example of an orthogonal system. fiveable.meresearchgate.net While the Boc group is removed by acid, the Fmoc group is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.depeptide.com This allows for differential protection of the α-amino and side-chain amino groups. For instance, in the synthesis of a peptide containing an N3-L-Dbu residue, the α-amino group might be protected with Fmoc for use in standard solid-phase peptide synthesis (SPPS), while a different functionality on another amino acid's side chain could be protected with a Boc group. Conversely, derivatives like Boc-Dbu(Fmoc)-OH are valuable for building blocks where side-chain modification is desired after incorporation into a peptide. peptide.comiris-biotech.de

Table 2: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Cleavage Condition | Strong Acid (e.g., TFA) wikipedia.org | Base (e.g., Piperidine, DBU) peptide.com |

| Protection Target | Primarily α-amino group | Primarily α-amino group |

| Orthogonality | Orthogonal to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz). biosynth.com | Orthogonal to acid-labile groups (Boc, Trt) and hydrogenolysis-labile groups. biosynth.comiris-biotech.de |

| Primary Use Case | Boc-SPPS, solution-phase synthesis. nih.govpeptide.com | Fmoc-SPPS, solution-phase synthesis. iris-biotech.de |

Integration into Solid-Phase Synthesis Protocols for Peptide Elongation

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on an insoluble resin support. beilstein-journals.orgcsic.esbachem.com Non-canonical amino acids like this compound can be incorporated into peptide chains using established SPPS protocols, typically the Boc-SPPS strategy. nih.gov

In a typical Boc-SPPS cycle, the process begins with a resin-bound amino acid or peptide that has a free N-terminal amino group. bachem.com

Coupling: The incoming amino acid, this compound, is pre-activated to form a reactive species (e.g., an active ester or using a carbodiimide (B86325) coupling reagent like DIC with an additive like HOBt). This activated amino acid is then added to the resin, and the coupling reaction forms a new peptide bond with the N-terminal amine of the resin-bound chain.

Washing: After the coupling reaction, the resin is thoroughly washed with various solvents to remove excess reagents and by-products. bachem.com

Deprotection: The Boc protecting group from the newly added N3-L-Dbu residue is removed by treating the resin with an acidic solution, typically TFA in DCM. peptide.com This exposes a new N-terminal amine.

Washing & Neutralization: The resin is washed again to remove the deprotection reagents and then neutralized with a base to prepare the N-terminal amine for the next coupling cycle.

This cycle is repeated until the desired peptide sequence is fully assembled. The azide group on the Dbu side chain remains stable throughout these steps. Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, often in a single step using a strong acid like hydrogen fluoride (B91410) (HF). The resulting crude peptide, now containing the azido-functionalized Dbu residue, can be purified and used for further modifications via its azide handle. pnas.org

Enantioselective Synthesis and Stereochemical Control

The synthesis of this compound, or (S)-3-(tert-butoxycarbonylamino)-4-azidobutanoic acid, demands precise control over its stereochemistry to yield the desired L-enantiomer. The absolute configuration at the α-carbon is crucial for its application as a building block in peptides and other bioactive molecules. Several asymmetric strategies can be employed, primarily revolving around the use of chiral precursors or catalytic asymmetric reactions.

A highly effective and common strategy for obtaining the L-configuration is to start from a readily available and inexpensive chiral starting material from the "chiral pool." L-aspartic acid is an ideal precursor as it possesses the required carbon skeleton and the correct (S)-stereochemistry at the α-carbon. researchgate.netwikipedia.org A general and reliable synthetic pathway involves the selective modification of the side-chain carboxyl group.

A plausible and widely referenced route proceeds as follows:

Orthogonal Protection: The synthesis begins with the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group and the protection of the α-carboxylic acid, often as a benzyl (B1604629) (Bn) or methyl ester. This leaves the side-chain (β) carboxylic acid available for modification.

Side-Chain Reduction: The free β-carboxylic acid is selectively reduced to a primary alcohol. This transformation is typically achieved using reagents like borane (B79455) (BH3) or by converting the acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH4) to avoid reducing the ester at the α-position.

Hydroxyl Activation: The resulting primary hydroxyl group is then activated for nucleophilic substitution by converting it into a good leaving group, commonly a mesylate (methanesulfonyl) or tosylate group.

Azide Introduction: The crucial azido group is introduced via an SN2 reaction, where an azide salt (e.g., sodium azide, NaN3) displaces the mesylate or tosylate group. renyi.huresearchgate.net This step proceeds with a complete inversion of configuration at the β-carbon, but since the starting material is achiral at this position, it stereoselectively introduces the azide functionality. The stereochemistry at the α-carbon, which was set by the starting L-aspartic acid, remains undisturbed throughout this sequence.

Deprotection: Finally, selective deprotection of the α-carboxyl protecting group (e.g., via hydrogenolysis for a benzyl ester) yields the target compound, this compound.

This substrate-controlled approach ensures high enantiomeric purity of the final product.

Alternative catalytic methods for the asymmetric synthesis of β-azido acids have also been developed, offering different advantages in controlling stereochemistry. hilarispublisher.com These methods often build the chiral backbone during the synthesis using a chiral catalyst.

| Asymmetric Strategy | Description | Key Reagents/Catalysts | Stereocontrol Element | Reference(s) |

| Chiral Pool Synthesis | Utilizes a readily available chiral starting material like L-aspartic acid. The inherent stereocenter directs the synthesis. | L-Aspartic acid, Boc-anhydride, NaN3 | Substrate-controlled | researchgate.netwikipedia.org |

| Catalytic Asymmetric Aldol (B89426) Reaction | An asymmetric aldol reaction between an azidoacetyl derivative and an aldehyde, catalyzed by a chiral metal complex. | Chiral Nickel(II)-BINAP complex | Catalyst-controlled | nih.gov |

| Asymmetric Michael Addition | Conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by conversion to the azide. | Chiral Ni(II) complexes, DBU | Catalyst-controlled | nih.gov |

| Catalytic Hydroamination | Direct, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. | Copper catalyst with a chiral ligand | Catalyst-controlled | nih.gov |

These catalytic methods provide powerful alternatives for generating stereochemically defined β-amino acids and can be adapted for the synthesis of this compound and its derivatives.

Considerations for Scalability and Green Chemistry Approaches in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and environmental impact. The synthesis of this compound is amenable to such scaling, provided that appropriate methodologies are chosen.

Scalability

A synthetic route is considered scalable if it is cost-effective, safe, high-yielding, and robust enough for large-scale production. The synthesis of azido-amino acids starting from aspartic acid has been demonstrated to be a concise and scalable process. researchgate.net Key factors contributing to its scalability include:

Cost-Effective Starting Materials: L-aspartic acid is an inexpensive and abundant naturally occurring amino acid.

Robust Reactions: The chemical transformations involved—protection, reduction, mesylation, and azide displacement—are well-established, high-yielding, and generally reproducible on a larger scale.

Minimal Purification: An efficient scalable process minimizes the need for chromatographic purification, which is costly and generates significant waste. researchgate.net The route from L-aspartic acid can often be designed so that intermediates are crystalline solids, allowing for purification by simple recrystallization.

Green Chemistry Approaches

Green chemistry principles aim to reduce the environmental footprint of chemical processes. For a multi-step synthesis like that of this compound, several areas can be optimized.

A primary focus in greening peptide and amino acid synthesis is the replacement of hazardous solvents. rsc.org Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are highly effective but pose significant health and environmental risks. peptide.com Research has identified several greener alternatives that can be used in the synthesis of protected amino acids and peptides. researchgate.netrsc.org

| Conventional Solvent | Green Alternative(s) | Properties and Advantages | Reference(s) |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable feedstocks (2-MeTHF), lower toxicity, higher boiling point allowing for a wider range of reaction temperatures. | peptide.com |

| N,N-Dimethylformamide (DMF) | Propylene Carbonate (PC), γ-Valerolactone (GVL), N-Formylmorpholine (NFM) | PC is a biodegradable, low-toxicity solvent. GVL is derived from biomass. These solvents have proven effective for both coupling and deprotection steps. | peptide.comresearchgate.netrsc.org |

| General Use | Water | The ultimate green solvent. Requires water-compatible protecting groups (e.g., Smoc) and reagents. | nih.gov |

Further green considerations include:

Atom Economy: The azide displacement reaction is highly atom-economical.

Protecting Groups: While the Boc group is standard, its removal typically requires strong acids like trifluoroacetic acid (TFA). peptide.com The development of more environmentally benign deprotection methods or alternative protecting groups is an active area of research.

Catalysis: Employing catalytic reagents instead of stoichiometric ones, as seen in the asymmetric catalytic routes, reduces waste and increases efficiency.

By integrating these scalability and green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and economically viable but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of N3 L Dbu Boc Oh

Azide (B81097) Reactivity in Bioorthogonal Ligation Reactions

The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. medchemexpress.com N3-L-Dbu(Boc)-OH leverages this reactivity for conjugation with a wide array of molecules. medchemexpress.commedchemexpress.eu The primary bioorthogonal reactions involving the azide functionality of this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation. medchemexpress.eumedchemexpress.comiris-biotech.deiris-biotech.deiris-biotech.de

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne Moieties

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and widely used click reaction that joins azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. issuu.comacs.org This reaction is characterized by its high thermodynamic driving force (often >20 kcal/mol), which ensures it proceeds rapidly to completion. issuu.com The azide group in this compound readily participates in CuAAC, enabling its conjugation to molecules functionalized with a terminal alkyne. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com

The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. vulcanchem.com Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and enhance catalytic efficiency, particularly in aqueous environments for labeling biomolecules. issuu.com A key advantage of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-isomers. issuu.comacs.org

Research on the related compound H-L-Dbu(N3)-OH has demonstrated efficient labeling of proteins. vulcanchem.com One study achieved high labeling efficiency with an alkyne-bearing fluorophore, showcasing the practical application of this reaction. vulcanchem.com The kinetics of this reaction with β-azido amino acids like Dbu derivatives are reportedly faster compared to those with para-azidophenylalanine, an effect attributed to reduced steric hindrance. vulcanchem.com

Table 1: Representative CuAAC Reaction Parameters for Azido-Amino Acids

| Parameter | Condition | Reference |

|---|---|---|

| Azide Substrate (e.g., GFP-azide) | 50 μM | vulcanchem.com |

| Alkyne Substrate (e.g., TAMRA-alkyne) | 200 μM | vulcanchem.com |

| Copper Source | 1 mM CuSO₄ | vulcanchem.com |

| Reducing Agent | 5 mM Sodium Ascorbate | vulcanchem.com |

| Temperature | 25°C | vulcanchem.com |

| Reaction Time | 30 minutes | vulcanchem.com |

| Achieved Efficiency | 92% | vulcanchem.com |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Strained Cyclooctynes (e.g., DBCO, BCN)

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. issuu.com This reaction utilizes the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with azides without the need for a metal catalyst. medchemexpress.eumedchemexpress.comissuu.comiris-biotech.de The release of this ring strain provides the thermodynamic driving force for the cycloaddition. acs.org

This compound is a suitable substrate for SPAAC, allowing for its conjugation in biological systems where the presence of copper is undesirable. medchemexpress.eumedchemexpress.commedchemexpress.eu The reaction proceeds readily with various strained cyclooctynes, forming a stable triazole linkage. medchemexpress.commedchemexpress.com The kinetics of SPAAC reactions are generally fast and can be tuned by modifying the structure of the cyclooctyne. issuu.comacs.org This catalyst-free approach has proven invaluable for live-cell imaging and in vivo conjugations. issuu.comvulcanchem.com

Table 2: Common Cyclooctynes Used in SPAAC

| Cyclooctyne Reagent | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO / DIBAC | High reactivity and stability | issuu.com |

| Bicyclo[6.1.0]nonyne | BCN | Commonly used strained alkyne | acs.org |

| trans-Cyclooctyne | TCO | Highly reactive due to strain | acs.org |

| Biarylazacyclooctynone | BARAC | A ring-strained alkyne used in SPAAC | acs.org |

Staudinger Ligation and its Contemporary Variants

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a specifically engineered phosphine (B1218219). wikipedia.org Azido-functionalized amino acids can serve as substrates for this ligation. iris-biotech.deiris-biotech.deiris-biotech.de The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which, after the loss of dinitrogen (N₂), forms an aza-ylide or iminophosphorane intermediate. wikipedia.orgru.nl

In the "traceless" Staudinger ligation, this intermediate undergoes intramolecular rearrangement and hydrolysis to yield an amide bond between the two reactant molecules and a phosphine oxide byproduct, where the phosphine reagent is not incorporated into the final product. acs.orgwikipedia.orgru.nl This is achieved by designing the phosphine reagent with an ortho-ester group that acylates the aza-ylide, facilitating the final hydrolysis and amide bond formation. acs.org This method is highly specific and has been employed for protein and biosensor synthesis. acs.org The ability of the azide in this compound to be converted into an amine via the Staudinger reduction (a related reaction involving hydrolysis of the iminophosphorane) or to participate in the more complex Staudinger ligation adds another dimension to its synthetic utility. wikipedia.org

Reactivity of the Boc Protecting Group in Derivatization and Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. wikipedia.orgjk-sci.com Its primary role is to mask the nucleophilicity of the amine group, allowing for selective reactions at other sites of the molecule, such as the carboxylic acid or the azide group of this compound. organic-chemistry.org

Acid-Labile Nature and Selective Cleavage Conditions

A defining characteristic of the Boc group is its stability to most bases and nucleophiles but its lability under acidic conditions. wikipedia.orgorganic-chemistry.org This property allows for its selective removal, or "deprotection," without affecting other acid-resistant protecting groups. wiley-vch.de

The cleavage of the Boc group is typically achieved using strong acids. wikipedia.org The mechanism involves protonation of the carbonyl oxygen (or the nitrogen), followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. wikipedia.orgjk-sci.com Common reagents for this deprotection include neat trifluoroacetic acid (TFA) or solutions of TFA in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or ethyl acetate. wikipedia.org The choice of reagent and conditions can be tailored to the sensitivity of the substrate. nih.gov For instance, while Fmoc-Lys(Boc)-OH is stable to the milder cleavage conditions used with trityl chloride resins, the Boc group is removed during harsher cleavage from Wang resin. bzchemicals.com

Table 3: Common Conditions for Boc Deprotection

| Reagent/System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50/50 mix (v/v), room temperature | wikipedia.orgjk-sci.com |

| Hydrogen Chloride (HCl) | Methanol or Ethyl Acetate | 3-4 M solution, room temperature | wikipedia.org |

| Oxalyl Chloride | Methanol | Room temperature, 1-4 hours | nih.gov |

| Aluminum Chloride (AlCl₃) | - | Allows for selective cleavage in the presence of other protecting groups | wikipedia.org |

| Trimethylsilyl Iodide (TMSI) then Methanol | - | Used for substrates sensitive to harsh acidic conditions | wikipedia.org |

Intramolecular Reactivity and Potential Side Reactions

While Boc deprotection is generally a clean and efficient process, potential side reactions can occur. A primary complication arises from the formation of the tert-butyl cation during acid-catalyzed cleavage. wikipedia.orgorganic-chemistry.org This electrophilic cation can alkylate other nucleophilic residues within the molecule or in the reaction mixture, such as the indole (B1671886) ring of tryptophan. wikipedia.orgbzchemicals.com To prevent these undesired side reactions, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the cleavage cocktail to trap the t-butyl cation. wikipedia.org

Under certain conditions, the Boc group itself can exhibit intramolecular reactivity. For example, N-Boc-protected aziridines have been shown to undergo intramolecular Lewis acid-catalyzed reactions to form oxazolidinones. researchgate.net This type of transformation involves the cleavage of the Boc group followed by an intramolecular cyclization of the resulting carbamic acid or a related intermediate onto another functional group within the same molecule. researchgate.net In one synthetic route, treatment of a Boc-protected hydroxylamine (B1172632) with TFA cleaved the Boc groups, allowing the liberated hydroxylamine to condense with a nearby aldehyde, forming a cyclic nitrone that then underwent an intramolecular cycloaddition. rsc.org These examples highlight that the reactivity of the Boc group and its cleavage byproducts must be considered during complex synthetic planning to avoid unintended molecular rearrangements or side-product formation. researchgate.net

Mechanistic Pathways of Key Transformations Involving this compound

The chemical utility of this compound is predominantly centered on the versatile reactivity of its azide (N₃) functional group. This group serves as a linchpin for covalent bond formation through various "click chemistry" reactions, which are prized for their high efficiency, selectivity, and biocompatibility. The mechanistic underpinnings of these transformations, particularly the 1,3-dipolar cycloaddition reactions, have been the subject of extensive experimental and theoretical investigation.

Experimental and Computational Mechanistic Studies of Azide Reactivity

The azide moiety in this compound primarily engages in cycloaddition reactions with alkynes. medchemexpress.commedchemexpress.com The two most significant pathways are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of an azide with a terminal alkyne to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. nih.govsci-hub.se The reaction is not a concerted process but proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates. nih.gov Kinetic studies on model systems have indicated that the reaction is typically first-order in the azide component and second-order in the copper(I) catalyst at low concentrations. nih.govpsu.edu The reaction conditions are generally mild and compatible with a wide array of functional groups, including the Boc-protecting group and the carboxylic acid of the Dbu scaffold. beilstein-journals.org

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surface of the CuAAC reaction. psu.eduacs.org These studies support a mechanism where the copper catalyst activates the terminal alkyne by forming a copper acetylide. nih.gov The precise nature of the catalytically active species has been a topic of significant research, with evidence pointing towards dinuclear or polynuclear copper complexes being involved in the rate-determining step. acs.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC represents a catalyst-free alternative to CuAAC, which is particularly valuable for applications in living biological systems where copper toxicity is a concern. thieme-connect.demdpi.com This reaction utilizes a cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), where the ring strain significantly lowers the activation energy of the cycloaddition. medchemexpress.commdpi.com The mechanism is understood to be a concerted Huisgen 1,3-dipolar cycloaddition. thieme-connect.de DFT calculations have shown that the high reactivity is due to the lower energy required to distort the strained alkyne and the azide into the geometry of the transition state. nih.gov Unlike CuAAC, SPAAC typically produces a mixture of regioisomeric triazoles, although the specific structure of the cycloalkyne can influence the ratio.

The table below summarizes and compares the key mechanistic and practical features of CuAAC and SPAAC, the principal reactions involving the azide of this compound.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Type | Stepwise, Catalytic | Concerted, Pericyclic thieme-connect.de |

| Alkyne Partner | Terminal Alkynes | Strained Cycloalkynes (e.g., DBCO, BCN) medchemexpress.com |

| Catalyst | Copper(I) source (e.g., CuSO₄/ascorbate, CuI) nih.govbeilstein-journals.org | None |

| Regioselectivity | Exclusively 1,4-disubstituted triazole nih.gov | Mixture of regioisomers (product ratio depends on alkyne) |

| Kinetics | Complex; often 2nd order in [Cu] and 1st order in [azide] nih.govpsu.edu | Typically 2nd order overall (1st order in each reactant) |

| Key Advantage | High regioselectivity, uses simple terminal alkynes | Catalyst-free, bioorthogonal for in vivo applications thieme-connect.de |

Elucidation of Reaction Intermediates and Transition States

While specific intermediates for reactions involving this compound have not been isolated, their structures are inferred from extensive mechanistic studies on analogous systems.

In CuAAC: The catalytic cycle is believed to involve several key intermediates. Following the formation of a copper(I) acetylide, the azide coordinates to the copper center. DFT calculations have proposed a six-membered copper-containing metallacycle as a crucial intermediate (Intermediate A in the figure below). psu.edu More recent and sophisticated computational models suggest that dinuclear copper acetylide complexes react with the azide, leading to a polynuclear transition state before yielding the copper-triazolide product. nih.govacs.org This triazolide is then protonated during workup to release the final 1,4-triazole product and regenerate a catalytically active copper species.

In SPAAC: The mechanism of SPAAC is considered a classic example of a concerted [3+2] cycloaddition. Therefore, it does not proceed through discrete, stable intermediates but rather via a single, high-energy transition state. thieme-connect.de Computational studies have characterized this transition state as having a highly ordered, cyclic, and aromatic character. thieme-connect.denih.gov The geometry of this transition state involves the simultaneous formation of the two new carbon-nitrogen sigma bonds between the azide of this compound and the strained alkyne. The energy of this transition state is significantly lowered by the strain energy released from the cycloalkyne, accounting for the reaction's rapid rate in the absence of a catalyst. nih.gov

The following table presents representative activation energies (ΔG‡) for model azide-alkyne cycloadditions from computational studies, illustrating the energetic differences between the catalyzed and strain-promoted pathways. Note that these are for model systems and not specifically for this compound.

| Reaction | Model Azide | Model Alkyne | Catalyst/Conditions | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Thermal Cycloaddition | Methyl Azide | Propyne | None | ~26 |

| CuAAC | Methyl Azide | Propyne | [Cp*RuCl] | ~13.4 (rate-determining step) mdpi.com |

| SPAAC | Phenyl Azide | Cyclooctyne | None | ~16 nih.gov |

These theoretical values underscore the substantial rate acceleration achieved in both CuAAC and SPAAC compared to the uncatalyzed thermal reaction, confirming their status as highly efficient "click" transformations.

Applications of N3 L Dbu Boc Oh in Peptide Chemistry

Engineering Modified Peptides for Enhanced Functionality

The introduction of N3-L-Dbu(Boc)-OH into peptide chains opens up a myriad of possibilities for creating modified peptides with tailored properties. The azide (B81097) group serves as a versatile chemical handle for a variety of bioorthogonal reactions, while the Dbu backbone can influence the peptide's conformation and proteolytic stability.

The azide group of this compound is a key player in "click chemistry," a set of powerful and highly specific chemical reactions that proceed efficiently under mild, biocompatible conditions. medchemexpress.com This bioorthogonal nature allows for the selective modification of peptides in complex biological environments without interfering with native biochemical processes. medchemexpress.com The most prominent of these reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

By incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS), an azide functionality can be precisely positioned. This azide then serves as a reactive handle for conjugation with molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). medchemexpress.com This strategy has been widely used to attach a variety of moieties to peptides, including:

Fluorophores: For imaging and tracking peptides in vitro and in vivo.

Targeting ligands: To direct peptides to specific cells or tissues.

Polyethylene glycol (PEG) chains: To improve solubility and pharmacokinetic profiles.

Drug molecules: To create peptide-drug conjugates for targeted therapy.

A 2024 study demonstrated the high efficiency of this approach by incorporating an azido-amino acid into green fluorescent protein (GFP) variants, achieving 92% labeling efficiency with an alkyne-bearing fluorophore. vulcanchem.com

The incorporation of this compound into a growing peptide chain follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is temporarily attached and can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the subsequent coupling of the next amino acid in the sequence. peptide.comuwec.edu

A crucial aspect of this process is ensuring the compatibility of the azide group with the various reagents and conditions used in SPPS. The azide group is generally stable under the conditions required for both Boc and Fmoc-based SPPS strategies. sigmaaldrich.com However, care must be taken during the final cleavage and deprotection steps. Thiol-based scavengers, which are often used to prevent side reactions, can potentially reduce the azide group. sigmaaldrich.com Therefore, cleavage cocktails should be carefully chosen to maintain the integrity of the azide functionality for subsequent bioorthogonal reactions.

The choice of protecting groups for other amino acids in the peptide sequence must also be considered to ensure orthogonality. For instance, in Fmoc-based synthesis, acid-labile side-chain protecting groups like tert-butyl (tBu) are compatible with the base-labile Fmoc group and the azide functionality. peptide.com

Peptide Macrocyclization Strategies via Intramolecular Click Chemistry

Peptide macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a powerful strategy to enhance peptide stability, receptor affinity, and cell permeability. uni-kiel.de The incorporation of this compound and an alkyne-containing amino acid at different positions within a linear peptide sequence sets the stage for intramolecular click chemistry.

Upon deprotection of the side chains, the azide and alkyne groups can react with each other, typically catalyzed by copper(I), to form a stable triazole linkage, thereby cyclizing the peptide. cpcscientific.comresearchgate.net This approach offers several advantages over traditional macrocyclization methods:

High efficiency and specificity: The click reaction is highly reliable and proceeds with minimal side products. cpcscientific.com

Mild reaction conditions: The reaction can be performed under biocompatible conditions, preserving the integrity of the peptide.

Versatility: The triazole ring formed is a stable and rigid linker that can act as a peptide bond isostere, influencing the conformation of the cyclic peptide.

This strategy has been successfully employed to create a variety of cyclic peptides, including "stapled peptides," where the cyclic constraint is introduced to stabilize a specific secondary structure, such as an α-helix. cpcscientific.com

| Parameter | Description | Reference |

| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | cpcscientific.com |

| Reactants | Pendant azide and alkyne groups on the peptide chain | chemrxiv.org |

| Product | Cyclic peptide with a triazole linkage | researchgate.net |

| Advantages | High efficiency, mild conditions, stable linkage | cpcscientific.com |

Development of Peptidomimetics and Conformationally Constrained Peptide Scaffolds

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of this compound can contribute to the development of peptidomimetics in several ways. The Dbu backbone itself introduces a non-natural element that can alter the peptide's susceptibility to proteolysis.

Furthermore, the ability to introduce conformational constraints is a key strategy in peptidomimetic design. researchgate.net By strategically placing this compound and another reactive amino acid, intramolecular cross-linking can be used to create conformationally constrained scaffolds. For example, the triazole ring formed via click chemistry can lock the peptide into a specific conformation, which can be crucial for binding to a biological target. explorationpub.com This approach allows for the systematic exploration of different peptide conformations to identify those with the highest biological activity.

The use of constrained amino acids is a well-established method for inducing specific secondary structures like 3(10)-helices in peptide chains. explorationpub.com The rigid nature of the triazole linkage formed from this compound can similarly be used to stabilize such helical structures.

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Incorporation

While the incorporation of this compound into peptides via SPPS is generally straightforward, certain optimizations can enhance the efficiency and yield of the synthesis. peptide.com SPPS involves a cyclical process of deprotection, washing, coupling, and washing. bachem.com

For the coupling step, standard activating reagents such as HBTU, HATU, or DIC/HOBt are typically effective for coupling this compound. google.com However, due to the potential for steric hindrance from the Boc group and the azido-side chain, extended coupling times or double coupling may be necessary to ensure complete reaction. vulcanchem.com

Monitoring the completion of the coupling reaction is crucial. The Kaiser test is a common method for detecting free primary amines on the resin, but it can sometimes give false negatives. researchgate.net Therefore, alternative monitoring techniques or simply performing a second coupling step can be beneficial.

The choice of solvent can also impact the efficiency of SPPS. N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are common solvents, and the addition of chaotropic salts or detergents can sometimes help to disrupt peptide aggregation, which can hinder coupling reactions. peptide.com

| SPPS Step | Consideration for this compound | Reference |

| Deprotection | Standard TFA treatment for Boc removal. | peptide.com |

| Coupling | May require extended coupling times or double coupling. | vulcanchem.com |

| Reagents | Standard coupling reagents like HBTU, HATU are effective. | google.com |

| Solvents | NMP and DMF are commonly used. | peptide.com |

| Monitoring | Kaiser test; consider a second coupling for certainty. | researchgate.net |

Addressing Stereochemical Integrity and Epimerization in Peptide Coupling Reactions

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as even small amounts of epimerization (the change in configuration at a stereocenter) can significantly impact the biological activity of the final peptide. mdpi.com Epimerization can occur during the activation of the carboxylic acid group of the amino acid being coupled. mdpi.com

The primary mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The use of urethane-based protecting groups like Boc and Fmoc helps to suppress the formation of this intermediate and thus reduces the risk of racemization. nih.gov

The addition of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, is a standard practice to minimize epimerization. chempep.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species.

For this compound, as with other Boc-protected amino acids, the risk of epimerization during coupling is generally low when standard coupling protocols with additives are employed. However, factors such as the choice of base, coupling reagent, and reaction temperature can all influence the degree of epimerization. Therefore, it is essential to use optimized and well-established coupling conditions to ensure the stereochemical purity of the final peptide. Research has shown that with appropriate coupling conditions, stereochemical integrity can be almost fully preserved. mdpi.com

Applications of N3 L Dbu Boc Oh in Bioconjugation and Chemical Biology

Modular Construction of Bioconjugates for Targeted Delivery

The modular nature of N3-L-Dbu(Boc)-OH makes it a key component in the assembly of bioconjugates designed for targeted delivery. researchgate.net The presence of the azide (B81097) group allows for the use of "click chemistry," a set of highly efficient and specific reactions, to attach various functionalities to a core molecule. medchemexpress.com This approach facilitates the creation of multifunctional molecules where one part can be a targeting ligand (like a peptide or antibody) and another can be a therapeutic agent or an imaging probe.

Site-Specific Labeling of Biomolecules and Surfaces

The azide group on this compound is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for the precise, site-specific labeling of biomolecules. issuu.comissuu.com Through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), an alkyne-containing molecule of interest can be specifically attached to the azide of this compound after its incorporation into a larger molecule, such as a peptide. medchemexpress.commedchemexpress.com This specificity is crucial for maintaining the biological activity of the labeled molecule.

A notable application is in the labeling of proteins. For instance, incorporating azido (B1232118) amino acids like this compound into protein structures allows for the attachment of various tags, including fluorophores or drug molecules. vulcanchem.com This method has been successfully used for the site-specific modification of a variety of proteins. rsc.org Similarly, surfaces can be functionalized with this compound, and then biomolecules or other chemical entities can be "clicked" onto the surface, creating functionalized biomaterials.

Fabrication of Peptide-Based Conjugates (e.g., Peptide-Peptide, Peptide-Drug Conjugates)

This compound is particularly useful in solid-phase peptide synthesis (SPPS) for creating modified peptides. issuu.comiris-biotech.de By incorporating this amino acid derivative into a peptide sequence, an azide handle is introduced at a specific position. uni-muenchen.de This allows for the subsequent conjugation of other molecules.

Peptide-Peptide Conjugates: Two different peptide fragments, one containing an azide and the other an alkyne, can be linked together to form a larger, more complex peptide structure. This is valuable for creating protein mimics or multi-domain peptides. zenodo.org

Peptide-Drug Conjugates (PDCs): A cytotoxic drug molecule can be attached to a targeting peptide via the azide group. The peptide directs the drug to specific cells, such as cancer cells, thereby increasing the efficacy of the drug and reducing off-target side effects. The use of click chemistry ensures a stable and specific linkage between the peptide and the drug. zenodo.org

Design and Synthesis of Advanced Chemical Biology Probes

Chemical probes are essential tools for studying biological processes. nih.gov The unique properties of this compound allow for the design and synthesis of sophisticated probes for a variety of applications in chemical biology. researchgate.net

Applications in Fluorescent Labeling and Imaging

Fluorescent labeling is a powerful technique for visualizing and tracking biological molecules and processes. this compound can be used to incorporate a fluorescent dye into a biomolecule. For example, a peptide containing this compound can be reacted with a fluorescent dye that has an alkyne group. This creates a fluorescently labeled peptide that can be used to track its location and interactions within a cell or organism. rndsystems.com This method has been used to label nucleic acids, proteins, and other biomolecules for imaging studies. rsc.org

| Probe Type | Labeling Strategy | Application |

| Peptide Probe | This compound incorporation followed by CuAAC with alkyne-fluorophore | Live cell imaging of peptide localization |

| Protein Probe | Site-specific incorporation of this compound and SPAAC with a DBCO-fluorophore | Tracking protein dynamics and interactions |

| Nucleic Acid Probe | Enzymatic incorporation of an azide-modified nucleotide followed by click reaction | Visualization of gene expression and localization |

Probes for Investigating Protein-Protein and Protein-Ligand Interactions

Understanding the interactions between proteins and other molecules is fundamental to cell biology. core.ac.uk Chemical probes incorporating this compound can be designed to study these interactions. For example, a small molecule ligand can be modified to include an alkyne group. If this ligand binds to a protein that has been engineered to contain this compound, a covalent link can be formed between the ligand and the protein using click chemistry. This allows for the identification of the binding site and the study of the interaction in detail. vulcanchem.com

Engineering of Novel Biomaterials and Surface Functionalization

The principles of bioconjugation using this compound extend to the creation of novel biomaterials and the functionalization of surfaces. vulcanchem.com By attaching biomolecules to a polymer backbone or a solid support, materials with specific biological activities can be engineered. For example, polymersomes, which are artificial vesicles, can be functionalized with peptides or other targeting ligands using click chemistry to enhance their delivery to specific cells. acs.org This approach has been used to create materials for drug delivery, tissue engineering, and diagnostics. uni-muenchen.de

The ability to precisely control the placement of functional groups on a surface is critical for many applications in materials science and nanotechnology. By coating a surface with a molecule containing this compound, a "clickable" surface is created. This allows for the subsequent attachment of a wide range of molecules, including proteins, DNA, and synthetic polymers, to create surfaces with tailored properties. vulcanchem.comrsc.org

Advancements in Bioorthogonal Functionalization Technologies for Complex Biological Systems

The site-specific incorporation of non-canonical amino acids bearing bioorthogonal handles has revolutionized the study and manipulation of proteins in their native environments. This compound, a protected azido-functionalized amino acid, serves as a valuable building block for these advanced strategies. Its integration into peptides and proteins enables precise downstream modifications via highly selective "click chemistry" reactions, even within the intricate milieu of living cells and organisms. iris-biotech.deiris-biotech.de The azide group is a key functional moiety for these transformations, participating in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These methods are central to developing sophisticated tools for chemical biology.

Recent progress has focused on leveraging these reactions for applications in complex biological systems, pushing the frontiers of protein labeling, imaging, and therapeutic delivery. The unique structural properties of the diaminobutyric acid (Dbu) backbone, particularly the placement of the azide group on the side chain, can influence reaction kinetics and efficiency compared to other azido-amino acids. vulcanchem.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

The CuAAC reaction remains a cornerstone of bioconjugation due to its high efficiency and specificity. Research incorporating the deprotected form of this compound, specifically H-L-Dbu(N3)-OH, into proteins has demonstrated its utility. For instance, its incorporation into Green Fluorescent Protein (GFP) variants facilitates site-specific labeling with alkyne-modified fluorophores. A 2024 study reported a 92% labeling efficiency, highlighting the rapid kinetics attributable to the reduced steric hindrance of the β-azido group. vulcanchem.com

Table 1: CuAAC-Mediated Protein Labeling Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Protein Substrate | GFP variant with incorporated H-L-Dbu(N3)-OH | vulcanchem.com |

| Protein Concentration | 50 µM | vulcanchem.com |

| Labeling Reagent | TAMRA-alkyne | vulcanchem.com |

| Labeling Reagent Concentration | 200 µM | vulcanchem.com |

| Catalyst System | 1 mM CuSO₄ / 5 mM Sodium Ascorbate | vulcanchem.com |

| Reaction Time | 30 minutes | vulcanchem.com |

| Reaction Temperature | 25°C | vulcanchem.com |

| Achieved Efficiency | 92% | vulcanchem.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

To circumvent the cellular toxicity associated with copper catalysts, SPAAC has emerged as a critical technology for studying biological processes in living systems. medchemexpress.com This strategy employs strained cyclooctynes, such as DBCO or BCN, that react spontaneously with azides. iris-biotech.demedchemexpress.com The incorporation of this compound into peptides allows for copper-free labeling, enabling real-time imaging of molecular interactions and dynamics within cells. The efficiency of SPAAC makes it the preferred method for labeling biomolecules in their native environment. issuu.com

Hypoxia-Responsive Constructs for Targeted Therapy

A significant advancement in functionalization for complex biological systems is the development of environmentally responsive probes. The tumor microenvironment, often characterized by hypoxia (low oxygen levels), provides a unique target for selective drug delivery. The azide group within this compound can be selectively reduced to an amine by nitroreductase enzymes that are highly expressed in hypoxic cancer cells. vulcanchem.com This bioorthogonal cleavage strategy has been harnessed to create prodrugs that remain inactive in normal tissues but release their cytotoxic payload specifically within tumors.

Table 2: Performance of a Hypoxia-Responsive Prodrug

| Metric | Finding | Biological System | Reference |

|---|---|---|---|

| Selective Cytotoxicity | 210-fold increase in NTR-expressing cells vs. normal cells | Cell Culture | vulcanchem.com |

| In Vivo Efficacy | 92% Tumor Growth Inhibition (TGI) | HCT116 Xenografts | vulcanchem.com |

This approach represents a sophisticated application of bioorthogonal chemistry, where the functional group installed via an this compound building block acts as a trigger, responding to the specific biochemical cues of a complex disease environment to achieve targeted therapeutic action. vulcanchem.com

Advanced Derivatization and Functionalization Strategies for N3 L Dbu Boc Oh

Post-Synthetic Modifications and Orthogonal Functionalization

The primary utility of N3-L-Dbu(Boc)-OH in post-synthetic modification lies in the reactivity of its azide (B81097) group, which serves as a bioorthogonal chemical handle. This allows for the covalent attachment of various functionalities to a peptide or molecule after its primary synthesis is complete, a process that is highly selective and occurs under mild, biocompatible conditions. The most prominent reactions involving the azide group are "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction, for instance, provides a highly efficient and reliable method for forming a stable triazole linkage between the azide on the Dbu side chain and a terminal alkyne-containing molecule. This has been widely used for the conjugation of peptides to various moieties, including imaging agents, polyethylene glycol (PEG) chains to improve pharmacokinetic properties, and cytotoxic drugs to create targeted therapeutics.

The orthogonality of the protecting groups in this compound is crucial for selective functionalization. Typically, the α-amino group is protected with an Fmoc group during solid-phase peptide synthesis (SPPS), while the side-chain amine is protected with a Boc group. The Fmoc group is labile to basic conditions (e.g., piperidine), whereas the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This differential stability allows for the selective deprotection and modification of either the N-terminus of the peptide or the side chain of the Dbu residue.

Table 1: Orthogonal Deprotection Strategies for Peptides Containing this compound

| Protecting Group | Position | Deprotection Reagent | Stability to Other Conditions |

| Fmoc | α-amino group | 20% Piperidine (B6355638) in DMF | Stable to mild acid |

| Boc | Side-chain amino group | Trifluoroacetic acid (TFA) | Stable to piperidine |

| Azide (N3) | Side-chain | Reduction (e.g., PPh3, DTT) or Cycloaddition | Stable to piperidine and TFA |

This orthogonal protection scheme enables precise control over the modification of the peptide scaffold. For example, a peptide chain can be synthesized using Fmoc-SPPS, and then the azide group on the Dbu residue can be specifically reacted via click chemistry. Subsequently, the Boc group on the same residue could be removed to allow for further derivatization at the side-chain amine, all while the main peptide chain remains intact.

Development of Multi-Functionalized this compound Derivatives

The development of molecules with multiple, distinct functionalities is a growing area of interest, particularly in the fields of diagnostics, targeted drug delivery, and the creation of sophisticated molecular probes. This compound is an excellent building block for creating such multi-functionalized derivatives due to its inherent orthogonal handles.

A common strategy involves the sequential or simultaneous modification of the different reactive sites on the this compound core. For example, a peptide containing this amino acid can be functionalized at the azide group with a targeting ligand via click chemistry. Following this, the Boc-protected amine can be deprotected and coupled with a therapeutic agent or an imaging molecule. This approach allows for the construction of complex conjugates with precisely defined structures.

Research has demonstrated the feasibility of triple functionalization of peptides by incorporating multiple orthogonally protected amino acids, including those with azide and alkyne functionalities. A sequence of click reactions and selective deprotection steps can be employed to attach different molecules, such as distinct carbohydrate moieties, to create heteroglycopeptides.

Strategies for Introducing Additional and Diverse Chemical Handles for Multivalent Interactions

Multivalent interactions, where multiple ligands on one entity simultaneously bind to multiple receptors on another, are a fundamental principle in biology, often leading to significantly enhanced binding affinity and specificity. This compound can be used to construct scaffolds for presenting multiple ligands in a defined spatial arrangement.

The primary strategy for introducing diverse chemical handles is through the azide group. A vast array of alkyne-functionalized molecules can be "clicked" onto the Dbu side chain, each introducing a new chemical handle for further reactions or for direct interaction with a biological target. For instance, by reacting the azide with an alkyne that also contains a protected thiol, a handle for native chemical ligation can be introduced.

Furthermore, the Boc-protected amine, once deprotected, provides another site for introducing diversity. This amine can be acylated with various carboxylic acids, introducing new functional groups such as ketones, aldehydes, or other reactive moieties that can participate in different bioorthogonal reactions. This allows for the creation of heterobifunctional linkers and multivalent scaffolds. The synthesis of multivalent glycopeptide conjugates, which can mimic viral epitopes, has been achieved by incorporating azido-functionalized amino acids into a peptide scaffold and subsequently attaching sugar moieties via click chemistry.

Combinatorial Approaches Utilizing this compound in Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new bioactive molecules by synthesizing and screening large libraries of related compounds. This compound is a valuable building block for the creation of peptide and peptidomimetic libraries with built-in handles for post-synthesis diversification.

In the context of solid-phase library synthesis, such as the "split-and-pool" method, this compound can be incorporated into peptide sequences at specific positions. After the synthesis of the peptide library, the azide functionality present on each member of the library can be reacted with a diverse set of alkyne-containing molecules, rapidly generating a large number of unique final compounds. This "click" diversification approach is highly efficient as the reaction is high-yielding and can be performed on the solid support.

The use of such building blocks in DNA-encoded library (DEL) technology is also a promising strategy. In DEL, small molecule libraries are synthesized with each compound attached to a unique DNA barcode that encodes its synthetic history. Bifunctional and trifunctional building blocks, including those with amine and azide functionalities, are employed in the construction of these libraries. This compound, with its multiple reactive sites, is well-suited for this approach, allowing for the creation of complex and diverse molecular libraries for drug discovery.

Future Perspectives and Emerging Research Avenues for N3 L Dbu Boc Oh

The non-proteinogenic amino acid N3-L-Dbu(Boc)-OH, or (S)-3-Azido-4-((tert-butyloxycarbonyl)amino)butanoic acid, stands as a pivotal building block at the intersection of chemistry and biology. Its unique structure, featuring a terminal azide (B81097) group and a Boc-protected amine, provides a versatile handle for a wide array of chemical modifications, particularly within the realm of bioorthogonal chemistry. As research continues to push the boundaries of molecular engineering and biotechnology, the future applications for this compound are poised for significant expansion.

Q & A

Q. What are the key considerations for synthesizing N3-L-Dbu(Boc)-OH with high purity?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:

- Azide group incorporation : The azide (N₃) must be introduced under controlled conditions to avoid side reactions. Use of tert-butyloxycarbonyl (Boc) protection ensures amine group stability during synthesis .

- Purification : Reverse-phase HPLC is recommended to achieve >98% purity, with mobile phases optimized for polar azide-containing compounds. Cross-validation via NMR (e.g., ¹H and ¹³C) confirms structural integrity .

- Storage : Store at 2–8°C under inert atmosphere to prevent azide degradation and Boc group hydrolysis .

Q. How can researchers validate the identity and purity of this compound?

- Analytical techniques :

- HPLC : Use C18 columns with UV detection at 210–220 nm to monitor impurities.

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₁₃H₂₃N₅O₄: 325.17 g/mol) .

- NMR : ¹H NMR in DMSO-d₆ should show characteristic Boc tert-butyl peaks at ~1.4 ppm and azide-related signals .

Advanced Research Questions

Q. How should researchers resolve contradictions between purity data from HPLC and NMR?

Discrepancies may arise from:

- Solvent interference : Residual solvents in NMR samples (e.g., TFA from HPLC) can mask peaks. Lyophilize samples thoroughly before NMR analysis .

- Ionization bias in MS : Adjust ESI parameters (e.g., capillary voltage) to avoid underrepresentation of low-abundance impurities.

- Method calibration : Validate HPLC methods using spiked samples with known impurities. Cross-check with orthogonal techniques like capillary electrophoresis .

Q. What strategies optimize this compound’s reactivity in click chemistry applications?

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

- Use 1–5 mol% Cu(I) catalysts (e.g., TBTA) to enhance reaction rates while minimizing azide decomposition .

- Monitor pH (6–8) to prevent Boc group cleavage .

Q. How can this compound be integrated into complex biomolecular systems without compromising stability?

- Site-specific conjugation : Use enzymatic ligation (e.g., sortase-mediated) to position the azide group selectively, avoiding steric clashes in protein or peptide scaffolds .

- In situ protection : Temporarily mask the carboxylic acid group during conjugation to prevent unwanted crosslinking .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess azide and Boc group stability under physiological conditions .

Methodological and Ethical Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Safety measures :

- Wear nitrile gloves, goggles, and lab coats; azides are potentially explosive under mechanical stress .

- Use fume hoods for synthesis and quenching solutions (e.g., 10% sodium nitrite) for azide waste .

Q. How should researchers design experiments to address reproducibility challenges with this compound?

- Batch-to-batch consistency : Require Certificates of Analysis (CoA) from suppliers detailing lot-specific purity, moisture content, and residual solvents .

- Blinded analysis : Assign independent teams to synthesize and characterize the compound to reduce confirmation bias .

- Data transparency : Publish raw HPLC chromatograms, NMR spectra, and reaction yields in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.